Bambuterol hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bambuterol hydrochloride, (S)- is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active drug terbutaline . This compound is known for its ability to cause smooth muscle relaxation, leading to the dilation of bronchial passages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bambuterol hydrochloride involves several steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) . The final step involves the reaction of this compound with sodium borohydride and butylamine under reflux conditions to yield bambuterol hydrochloride .
Industrial Production Methods
Industrial production of bambuterol hydrochloride follows a similar synthetic route but is optimized for higher yield and safety. The process involves the use of solvents like dioxane, methanol, and ethyl acetate, and the reactions are carried out at controlled temperatures ranging from 50°C to 95°C .
Chemical Reactions Analysis
Types of Reactions
Bambuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of bambuterol hydrochloride include bromine for halogenation and sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and in the presence of solvents like dioxane and methanol .
Major Products
The major product formed from the reactions of bambuterol hydrochloride is terbutaline, which is the active drug produced after the prodrug is metabolized in the body .
Scientific Research Applications
Bambuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta2-adrenoceptor agonists.
Biology: It is used to study the effects of beta2-adrenoceptor agonists on smooth muscle relaxation.
Medicine: It is used in the treatment of asthma and other lung diseases associated with bronchospasm.
Industry: It is used in the development of new bronchodilator drugs.
Mechanism of Action
The mechanism of action of bambuterol hydrochloride involves its conversion to terbutaline in the body. Terbutaline stimulates beta2-adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, which in turn causes the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.
Formoterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Salmeterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma and COPD.
Uniqueness
Bambuterol hydrochloride is unique in that it is a prodrug of terbutaline, providing a longer duration of action compared to other beta2-adrenoceptor agonists . This makes it particularly useful for the long-term management of persistent asthma .
Properties
CAS No. |
1020652-57-6 |
---|---|
Molecular Formula |
C18H30ClN3O5 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[3-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m1./s1 |
InChI Key |
LBARATORRVNNQM-XFULWGLBSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.